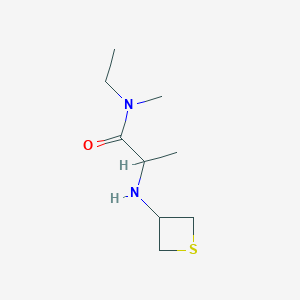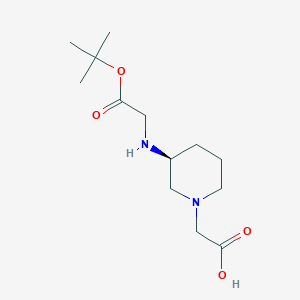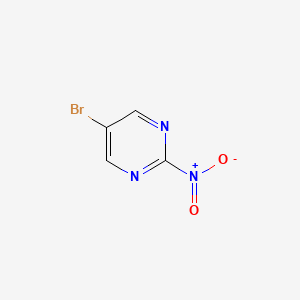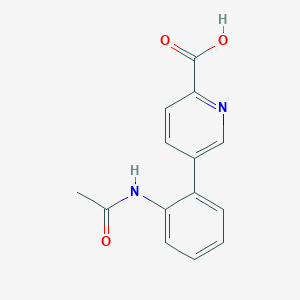![molecular formula C7H10BrN3 B13002201 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13002201.png)
3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the bromination of 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine in a solvent like dichloromethane.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting G protein-coupled receptors (GPCRs).
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound for studying various biological processes and pathways, especially those involving GPCRs.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with molecular targets such as GPCRs. Upon binding to these receptors, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways . The specific pathways involved depend on the particular GPCR subtype targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Uniqueness
3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of both a bromine atom and a methyl group on the imidazo[1,5-a]pyrazine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H10BrN3/c1-10-2-3-11-6(5-10)4-9-7(11)8/h4H,2-3,5H2,1H3 |
InChI Key |
RNPLWELEQJTPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=CN=C2Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)
![Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide](/img/structure/B13002181.png)


![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)
